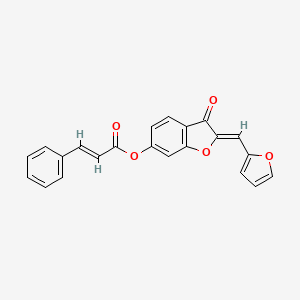

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cinnamate

Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cinnamate is an aurone derivative characterized by a benzofuran-3(2H)-one core substituted at the C6 position with a cinnamate ester and at the C2 position with a (Z)-configured furan-2-ylmethylene group. Aurones are bioactive scaffolds known for their antiproliferative properties, particularly through tubulin polymerization inhibition by targeting the colchicine-binding site .

Properties

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O5/c23-21(11-8-15-5-2-1-3-6-15)26-17-9-10-18-19(14-17)27-20(22(18)24)13-16-7-4-12-25-16/h1-14H/b11-8+,20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVDGMKPVLAZBT-OLKAJYLJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cinnamate is a complex organic compound characterized by its unique molecular structure, which includes a furan ring, a benzofuran moiety, and an ester functional group. This compound has garnered attention for its potential biological activities, which are critical for applications in pharmaceuticals and other fields.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 331.33 g/mol. The structure features several functional groups that contribute to its reactivity and biological activity.

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit various biological activities. The following table summarizes the potential biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antioxidant | Exhibits free radical scavenging activity, potentially reducing oxidative stress. |

| Antimicrobial | Demonstrated efficacy against various bacterial strains in preliminary tests. |

| Anti-inflammatory | May inhibit inflammatory pathways, reducing cytokine production. |

| Anticancer | Preliminary studies indicate potential cytotoxic effects on cancer cell lines. |

The biological activities of this compound can be attributed to its ability to interact with various biological targets. For instance:

- Antioxidant Activity : The furan and benzofuran moieties may facilitate electron donation to neutralize free radicals.

- Antimicrobial Activity : Structural features may enhance membrane permeability or inhibit essential metabolic pathways in bacteria.

- Anti-inflammatory Effects : The compound may modulate the expression of pro-inflammatory cytokines and enzymes involved in inflammation.

- Anticancer Properties : Potential mechanisms include induction of apoptosis in cancer cells and inhibition of tumor growth factors.

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds similar to this compound:

- Antioxidant Study : A study measuring the DPPH radical scavenging activity indicated that compounds with similar structures showed significant antioxidant properties, suggesting potential protective effects against oxidative damage.

- Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria demonstrated that derivatives of this compound exhibited notable antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assays : Research involving various cancer cell lines revealed that specific derivatives induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The pharmacological activity of aurones is highly sensitive to substitutions at the C2 and C6 positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Aurone Derivatives

Key Observations:

- C2 Substituents : Bulky aromatic groups (e.g., naphthalene in 7h or indole in 5a ) enhance tubulin-binding affinity and cytotoxicity . The furan-2-ylmethylene group in the target compound may offer intermediate steric and electronic effects compared to pyrazole or indole derivatives.

- C6 Substituents : Polar groups (e.g., acetonitrile in 5a ) improve solubility and bioavailability, while esters like cinnamate may modulate lipophilicity and membrane permeability .

Antiproliferative Activity

- Tubulin Polymerization Inhibition: Aurones 5a and 5b exhibit nanomolar IC50 values by disrupting microtubule dynamics via colchicine-site binding, validated via molecular docking and in vitro assays . The target compound’s cinnamate group may enhance binding through π-π stacking with tubulin’s hydrophobic residues.

- Leukemia Selectivity: 5a and 5b show potent activity against T- and B-cell acute lymphoblastic leukemia (IC50 < 100 nM) with minimal toxicity to normal cells .

In Vivo Efficacy

- Zebrafish Models : 5a blocks disease progression in MYC-induced T-ALL at 10 mg/kg without weight loss in mice, suggesting a favorable therapeutic index .

Table 2: Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.